2-Bromo-6-(difluoromethyl)-3-fluorophenol
Overview
Description
2-Bromo-6-(difluoromethyl)-3-fluorophenol: is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzodifluoride, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-hydroxybenzodifluoride, followed by selective bromination and fluorination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzodifluorides.
Oxidation: Formation of 3-bromo-4-fluoro-2-ketobenzodifluoride.
Reduction: Formation of 3-bromo-4-fluorobenzodifluoride.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-fluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and stability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. These interactions can modulate the compound’s biological activity and its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzotrifluoride
- 3-Bromo-4-fluoro-2-hydroxybenzonitrile
- 3-Bromo-4-fluorobenzaldehyde
Uniqueness
2-Bromo-6-(difluoromethyl)-3-fluorophenol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the benzodifluoride core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. The hydroxyl group also enhances its solubility in polar solvents, making it more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-4(9)2-1-3(6(5)12)7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSURKOLZRLXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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